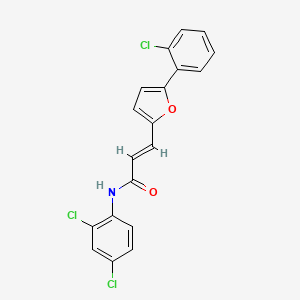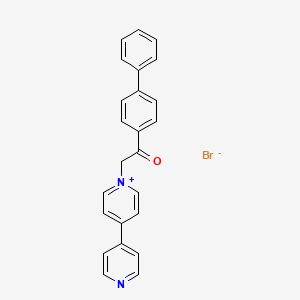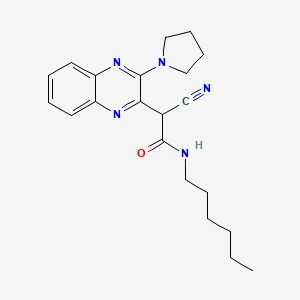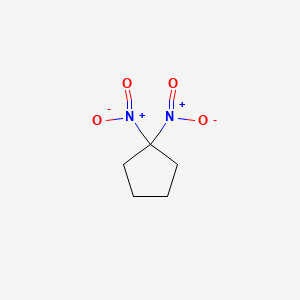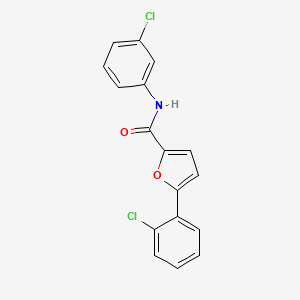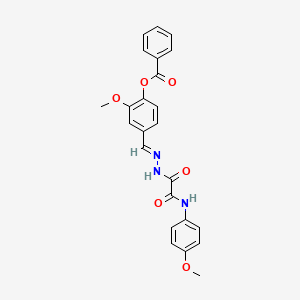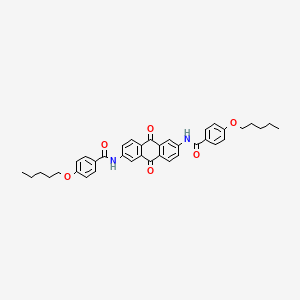
N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide” is a complex organic compound that belongs to the class of anthracene derivatives. These compounds are known for their diverse applications in organic electronics, photochemistry, and as intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide” typically involves multi-step organic reactions. The starting materials often include anthracene derivatives, pentyloxybenzoyl chloride, and appropriate amines. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, derivatives of anthracene are often explored for their potential as fluorescent probes and in photodynamic therapy.
Medicine
Industry
In industry, this compound might be used in the production of organic semiconductors, dyes, and pigments.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in photodynamic therapy, it might generate reactive oxygen species upon light activation, leading to cell damage and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with three fused benzene rings.
9,10-Anthraquinone: An oxidized form of anthracene with two ketone groups.
Benzamide Derivatives: Compounds with a benzamide functional group, often used in pharmaceuticals.
Uniqueness
The uniqueness of “N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide” lies in its specific functional groups and structural complexity, which might confer unique chemical and physical properties compared to simpler anthracene derivatives.
Propriétés
Numéro CAS |
882864-37-1 |
|---|---|
Formule moléculaire |
C38H38N2O6 |
Poids moléculaire |
618.7 g/mol |
Nom IUPAC |
N-[9,10-dioxo-6-[(4-pentoxybenzoyl)amino]anthracen-2-yl]-4-pentoxybenzamide |
InChI |
InChI=1S/C38H38N2O6/c1-3-5-7-21-45-29-15-9-25(10-16-29)37(43)39-27-13-19-31-33(23-27)35(41)32-20-14-28(24-34(32)36(31)42)40-38(44)26-11-17-30(18-12-26)46-22-8-6-4-2/h9-20,23-24H,3-8,21-22H2,1-2H3,(H,39,43)(H,40,44) |
Clé InChI |
MXBRJOJTHKUFGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



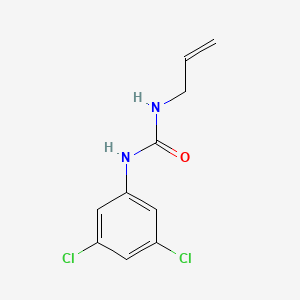
![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)


